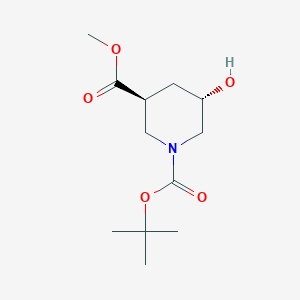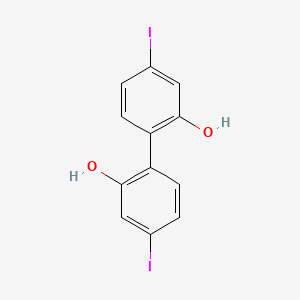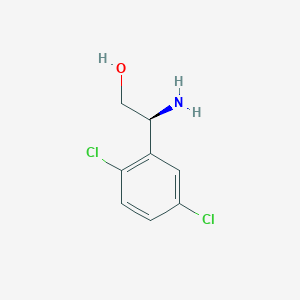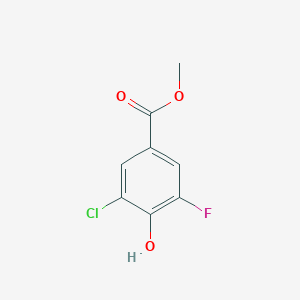
3-Hydroxy-DL-proline hydrochloride (H-DL-Pro(3-OH)-OH.HCl)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxy-DL-proline hydrochloride is a derivative of proline, a unique amino acid that forms a tertiary amide when incorporated into biopolymers . It is a chiral molecule used in the synthesis of pharmaceuticals . The hydroxy group at position 3 makes it a valuable reagent for studying cellular metabolism and the regulation of macromolecule synthesis .
Synthesis Analysis
The synthesis of 3-Hydroxy-DL-proline hydrochloride involves a multi-enzymatic cascade reaction . The process starts with L-arginine as a substrate and involves three steps: L-arginine 3-hydroxylase, arginase, and ornithine cyclodeaminase . This synthetic route is simpler and more efficient than conventional chemical synthesis .Molecular Structure Analysis
The molecular formula of 3-Hydroxy-DL-proline hydrochloride is C5H10ClNO3 . It is a diastereoisomer, meaning it has the same molecular formula but different spatial arrangements of atoms .Chemical Reactions Analysis
The interconversions of the cis and trans racemates of synthetic 3-Hydroxy-DL-proline and of synthetic 3-methoxyproline were achieved by an epimerization reaction at carbon atom 2 . This process verifies their diastereoisomeric nature .Physical And Chemical Properties Analysis
The molecular weight of 3-Hydroxy-DL-proline hydrochloride is 167.59 . It is a neutral heterocyclic protein amino acid . The optical rotations of all the isomers of 3-Hydroxy-DL-proline have been obtained .科学的研究の応用
- Applications :
- Hg(II) Complexes : 3-HPA forms stable complexes with mercury ions (Hg(II)) . These complexes have potential applications in analytical chemistry and environmental monitoring.
- Sm(III) Complexes : It also coordinates with samarium ions (Sm(III)), which could be relevant in luminescent materials or catalysis .
- Applications :
Metal Complexation and Coordination Chemistry
Matrix for Mass Spectrometry
Synthetic Chemistry
作用機序
Target of Action
3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride, also known as 3-Hydroxy-DL-proline hydrochloride, is a derivative of proline, an amino acid that plays a crucial role in protein synthesis and structure . The primary targets of this compound are likely to be proteins, particularly collagen, which is the most abundant protein in mammals and contains a high proportion of proline and its derivatives .
Mode of Action
It is known that proline and its derivatives can influence the folding and structure of proteins . By interacting with these proteins, 3-Hydroxy-DL-proline hydrochloride may induce changes in their structure and function .
Biochemical Pathways
3-Hydroxy-DL-proline hydrochloride is involved in the post-translational hydroxylation of proteins, primarily collagen . This process is crucial for the stability of the collagen triple helix . In addition, this compound can be catabolized to other amino acids such as glycine, ornithine, and glutamate, thereby conserving dietary and endogenously synthesized proline and arginine .
Pharmacokinetics
It is known that proline and its derivatives are generally well-absorbed and distributed throughout the body . They can be metabolized by various enzymes, and the resulting metabolites can be excreted in the urine .
Result of Action
The action of 3-Hydroxy-DL-proline hydrochloride at the molecular and cellular level is likely to involve changes in protein structure and function, particularly in collagen . This can have various effects, depending on the specific proteins and cells involved .
Action Environment
The action of 3-Hydroxy-DL-proline hydrochloride can be influenced by various environmental factors. For example, the presence of other amino acids can affect its absorption and metabolism . Additionally, factors such as pH and temperature can influence the stability of this compound and its interactions with proteins .
将来の方向性
The unique properties of proline and its derivatives, including 3-Hydroxy-DL-proline, have sparked interest in their development and applications. They are promising candidates for tuning the biological, pharmaceutical, or physicochemical properties of naturally occurring or de novo designed peptides . Future research may focus on developing practical production strategies for various hydroxyprolines and exploring their potential use in pharmaceutical synthesis .
特性
IUPAC Name |
3-hydroxypyrrolidine-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3.ClH/c7-3-1-2-6-4(3)5(8)9;/h3-4,6-7H,1-2H2,(H,8,9);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHFGQFQJUWOFCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C1O)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![[2-(3-Aminophenoxy)ethyl]dimethylamine dihydrochloride](/img/structure/B6335421.png)



![N-[4-(Trifluoromethyl)benzyl]cyclopropanamine hydrochloride](/img/structure/B6335457.png)



